molecular formula C7H17Cl2N B1419724 2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride CAS No. 115571-72-7

2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride

Cat. No.: B1419724
CAS No.: 115571-72-7
M. Wt: 186.12 g/mol
InChI Key: OPNUBWBPOZDXDJ-UHFFFAOYSA-N
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Description

2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride is a useful research compound. Its molecular formula is C7H17Cl2N and its molecular weight is 186.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Steric Effects in SN2 Reactions

The steric effects of substituents on SN2 reactions, including compounds similar to 2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride, have been analyzed in both gas-phase and solution environments. Studies using calculations and simulations revealed that steric hindrance significantly impacts the activation energies of these reactions, demonstrating the importance of molecular structure in chemical reactivity (Vayner et al., 2004).

Synthesis of Hydrochloride Salts

Research has been conducted on the formation of hydrochloride salts of tertiary amines, which are relevant to compounds like this compound. This includes controlling the levels of genotoxins such as ethyl chloride and methyl chloride during synthesis. Studies have focused on optimizing conditions to minimize these impurities, which is crucial for pharmaceutical applications (Yang et al., 2009).

Polymerization Processes

Atom transfer radical polymerization (ATRP) studies involving N-isopropylacrylamide, conducted in alcohols like 2-propanol, provide insights relevant to the behavior of related chlorides in polymer chemistry. These studies help in understanding how different catalysts and conditions affect polymer properties, which is essential for developing new materials (Xia et al., 2005).

Ionic Liquid Applications

Research on the use of chloroaluminate ionic liquids in synthesizing α-hydroxy esters, including reactions with alkenes and glyoxylate, can be connected to the study of compounds like this compound. These studies provide valuable insights into green chemistry and solvent systems that could be applied to similar compounds (Shen et al., 2006).

Synthesis of Antidepressant Drugs

Research on the synthesis of bupropion, an antidepressant, provides insight into the role of similar chlorides in pharmaceutical chemistry. This includes understanding how different reaction conditions and reagents influence the synthesis of medically important compounds (Perrine et al., 2000).

Antibacterial Activity of Derivatives

Studies on the antibacterial properties of derivatives from compounds similar to this compound, like 4-Chloro-chromen-2-one, offer insights into the potential biomedical applications of these chemicals. These findings contribute to the development of new antibacterial agents (Behrami, 2014).

Properties

IUPAC Name

N-(2-chloroethyl)-N-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClN.ClH/c1-3-4-6-9(2)7-5-8;/h3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNUBWBPOZDXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662953
Record name N-(2-Chloroethyl)-N-methylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115571-72-7
Record name N-(2-Chloroethyl)-N-methylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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